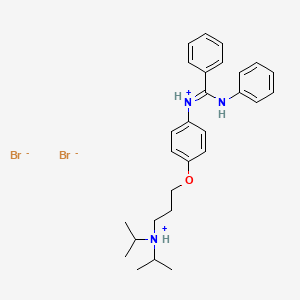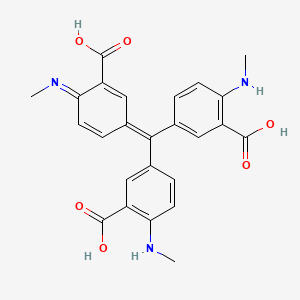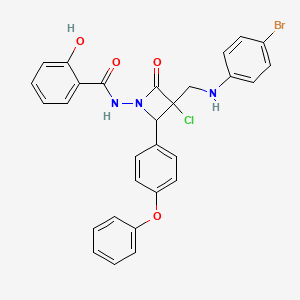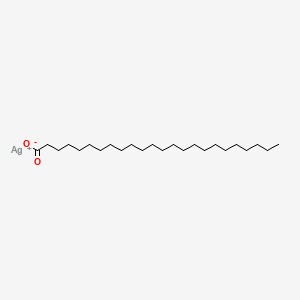
Silver(1+) tetracosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver(1+) tetracosanoate: is a chemical compound with the molecular formula C24H47AgO2 This compound is part of the broader class of silver alkanoates, which are known for their unique properties and applications in various fields, including materials science and nanotechnology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silver(1+) tetracosanoate can be synthesized through a reaction between silver nitrate and tetracosanoic acid. The process typically involves dissolving tetracosanoic acid in an organic solvent, such as ethanol, and then adding a solution of silver nitrate. The reaction mixture is stirred and heated to facilitate the formation of this compound, which precipitates out of the solution .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. These methods can include controlled precipitation, filtration, and recrystallization processes. The use of automated systems and precise control of reaction conditions helps in achieving consistent quality in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Silver(1+) tetracosanoate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing anions that form insoluble silver salts, this compound can precipitate out as a solid.
Substitution Reactions: It can participate in substitution reactions where the silver ion is replaced by another cation.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents, leading to the formation of silver oxide and other by-products.
Reducing Agents: It can also be reduced to metallic silver under appropriate conditions.
Major Products Formed:
Silver Oxide: Formed during oxidation reactions.
Metallic Silver: Produced during reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Silver(1+) tetracosanoate is used in the synthesis of silver nanoparticles, which have applications in catalysis, sensing, and electronic devices .
Biology and Medicine: Silver nanoparticles derived from this compound are explored for their antimicrobial properties. They are used in wound dressings, coatings for medical devices, and as agents in drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of conductive inks and pastes for electronic applications. It is also employed in the fabrication of nanostructured materials with unique optical and electronic properties .
Wirkmechanismus
The mechanism of action of silver(1+) tetracosanoate, particularly in its nanoparticle form, involves several pathways:
Interaction with Cell Membranes: Silver ions can disrupt bacterial cell membranes, leading to cell lysis.
Generation of Reactive Oxygen Species (ROS): Silver nanoparticles can induce the production of ROS, which cause oxidative stress and damage to cellular components.
Inhibition of Enzymatic Activity: Silver ions can bind to thiol groups in enzymes, inhibiting their activity and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
- Silver(I) behenate (C22H43AgO2)
- Silver(I) stearate (C18H35AgO2)
- Silver(I) hexacosanoate (C26H51AgO2)
- Silver(I) octacosanoate (C28H55AgO2)
Comparison: Silver(1+) tetracosanoate is unique due to its longer alkyl chain compared to silver(I) behenate and silver(I) stearate. This longer chain length can influence its thermal stability and phase behavior, making it suitable for specific applications where these properties are advantageous . Additionally, the light stability of silver alkanoates increases with increasing chain length, which can be beneficial in certain industrial applications .
Eigenschaften
CAS-Nummer |
66502-42-9 |
|---|---|
Molekularformel |
C24H47AgO2 |
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
silver;tetracosanoate |
InChI |
InChI=1S/C24H48O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2-23H2,1H3,(H,25,26);/q;+1/p-1 |
InChI-Schlüssel |
LPYHADGLCYWDNC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ag+] |
Verwandte CAS-Nummern |
557-59-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)
![Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione](/img/structure/B13787927.png)
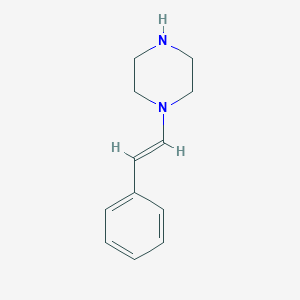
![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)
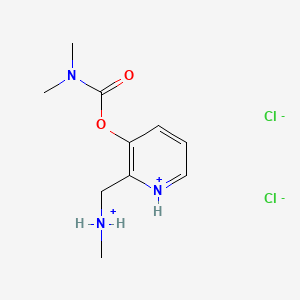
![2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol](/img/structure/B13787954.png)



